molecular formula C6H7BrO4S B2379184 4-Bromobenzenesulfonic acid hydrate CAS No. 79326-93-5

4-Bromobenzenesulfonic acid hydrate

Cat. No.: B2379184
CAS No.: 79326-93-5
M. Wt: 255.08
InChI Key: JHULXEZFSDUIRI-UHFFFAOYSA-N
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Description

4-Bromobenzenesulfonic acid hydrate is an organic compound with the molecular formula BrC6H4SO3H · H2O. It is a white crystalline powder that is soluble in water. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobenzenesulfonic acid hydrate can be synthesized through the sulfonation of bromobenzene. The reaction involves the introduction of a sulfonic acid group (SO3H) to the benzene ring of bromobenzene. This process typically requires the use of sulfuric acid (H2SO4) as a sulfonating agent and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors where bromobenzene is reacted with sulfuric acid. The reaction mixture is then purified through crystallization and filtration to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzenesulfonic acid hydrate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonates.

    Reduction Reactions: The bromine atom can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted benzenesulfonic acids.

    Oxidation: Products include sulfonates and other oxidized derivatives.

    Reduction: Products include bromobenzene derivatives with reduced bromine content.

Scientific Research Applications

4-Bromobenzenesulfonic acid hydrate has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to modify biological molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromobenzenesulfonic acid hydrate involves its ability to act as a strong acid, donating protons (H+) in various chemical reactions. The sulfonic acid group is highly reactive and can form strong bonds with other molecules, making it useful in catalysis and synthesis. The bromine atom also contributes to its reactivity, allowing for various substitution and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonic acid
  • 4-Fluorobenzenesulfonic acid
  • 4-Iodobenzenesulfonic acid

Uniqueness

4-Bromobenzenesulfonic acid hydrate is unique due to the presence of both bromine and sulfonic acid groups, which provide distinct reactivity and functional properties. Compared to its analogs, the bromine atom offers different reactivity patterns, making it suitable for specific synthetic applications.

Properties

IUPAC Name

4-bromobenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHULXEZFSDUIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79326-93-5
Record name 4-Bromobenzenesulfonic acid monohydrate
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